molecular formula C12H22O4S2 B12291521 1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Cat. No.: B12291521
M. Wt: 294.4 g/mol
InChI Key: XHOCFHXASDXWNZ-UHFFFAOYSA-N
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Description

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal is a specialized compound used in various scientific research fields. It is known for its unique structure and ability to interact with targeted enzymes, making it valuable in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal involves multiple steps, typically starting with the protection of the hydroxyl groups on the sugar moleculeThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler thiol derivatives .

Scientific Research Applications

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific enzymes, thereby modulating their activity. This interaction can inhibit or enhance the enzyme’s function, depending on the context. The molecular targets and pathways involved are often related to the compound’s ability to form stable complexes with the enzymes, affecting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal is unique due to its combination of the isopropylidene protection and the dithioacetal group. This dual functionality allows it to participate in a broader range of chemical reactions and interact more effectively with specific enzymes .

Properties

Molecular Formula

C12H22O4S2

Molecular Weight

294.4 g/mol

IUPAC Name

1-[5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

InChI

InChI=1S/C12H22O4S2/c1-12(2)15-9(11(16-12)8(14)7-13)6-10-17-4-3-5-18-10/h8-11,13-14H,3-7H2,1-2H3

InChI Key

XHOCFHXASDXWNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)C(CO)O)CC2SCCCS2)C

Origin of Product

United States

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